METHYL 2-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)-3-PHENYLPROPANOATE
Overview
Description
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]phenylalaninate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]phenylalaninate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Methyl N-[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]phenylalaninate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, influencing cellular pathways and exerting its biological effects . The thioacetyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
IUPAC Name |
methyl 2-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-17(24)14(10-12-6-3-2-4-7-12)20-15(23)11-26-18-21-13-8-5-9-19-16(13)22-18/h2-9,14H,10-11H2,1H3,(H,20,23)(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDKNORQGKRCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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